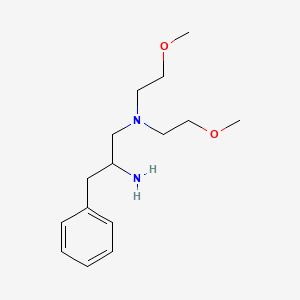

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine

Descripción

Propiedades

IUPAC Name |

1-N,1-N-bis(2-methoxyethyl)-3-phenylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-18-10-8-17(9-11-19-2)13-15(16)12-14-6-4-3-5-7-14/h3-7,15H,8-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXYPMLBMCSUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285634-41-4 | |

| Record name | (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine typically involves the reaction of 2-amino-3-phenylpropylamine with 2-methoxyethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino and methoxyethyl groups can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

Common reagents used in the reactions of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Aplicaciones Científicas De Investigación

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Bis(2-methoxyethyl)amine (CAS 111-95-5)

Molecular Formula: C₆H₁₅NO₂ Molecular Weight: 133.19 g/mol Key Features: Two 2-methoxyethyl groups attached to a central nitrogen atom. Physical Properties:

Comparison :

- Structural Simplicity: Bis(2-methoxyethyl)amine lacks the phenylpropyl and primary amino groups, resulting in lower molecular weight and simpler reactivity.

- Applications: Used as a monomer in polyphosphazene synthesis (e.g., BMEAP1 and BMEAP2 polymers) . The absence of a phenyl group limits its utility in aromatic interaction-driven applications.

- Reactivity: Primarily reacts with acylating agents (e.g., acryloyl chloride) to form acrylamides , whereas the primary amino group in (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine enables nucleophilic substitution or metal coordination.

(2-Methoxyethyl)(3-phenylpropyl)amine (CAS 255042-04-7)

Molecular Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol Key Features: A single 2-methoxyethyl group and a 3-phenylpropyl chain attached to nitrogen .

Comparison :

- Substituent Diversity: The absence of a primary amino group reduces hydrogen-bonding capacity compared to the target compound.

- Applications : Likely used as an intermediate in surfactant or ligand synthesis, but less versatile than the target compound due to fewer functional groups.

N,N-bis(2-methoxyethyl)acrylamide

Molecular Formula: Not explicitly stated (estimated C₈H₁₅NO₃). Key Features: An acrylamide derivative with two 2-methoxyethyl groups .

Comparison :

- Reactivity : The acrylamide’s electrophilic double bond enables polymerization, whereas the target compound’s primary amine supports crosslinking or Schiff base formation.

- Thermal Stability : Polyphosphazenes derived from bis(2-methoxyethyl)amine exhibit molecular weights up to 3.0×10⁵ Da , suggesting stability under thermal conditions. The target compound’s phenyl group may enhance thermal resistance further.

MTS Impurity D (N,N-bis-[2-hydroxy-3-(4-(2-methoxyethyl)phenoxy]propyl](1-methylethyl)amine)

Key Features: A complex impurity with bis(2-methoxyethyl)phenoxy and isopropylamino groups .

Comparison :

- Structural Complexity : The target compound’s simpler structure may offer easier purification and scalability in industrial processes.

Data Tables

Table 1: Molecular and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine | - | C₁₄H₂₄N₂O₂ | ~264.35 | Not reported | Amino, phenyl, methoxyethyl |

| Bis(2-methoxyethyl)amine | 111-95-5 | C₆H₁₅NO₂ | 133.19 | 170–172 | Methoxyethyl |

| (2-Methoxyethyl)(3-phenylpropyl)amine | 255042-04-7 | C₁₂H₁₉NO | 193.29 | Not reported | Phenylpropyl, methoxyethyl |

Research Findings and Trends

- Synthetic Utility: Methoxyethyl-substituted amines are favored in polymer chemistry for their balance of hydrophilicity and flexibility . The target compound’s amino group expands its utility in crosslinked networks.

- Biological Potential: Aromatic amines with methoxyethyl groups, such as MTS impurities, show bioactivity in drug degradation pathways , suggesting possible pharmacological exploration for the target compound.

- Thermal Behavior: Polyphosphazenes with bis(2-methoxyethyl)amino groups exhibit high molecular weights (up to 3.0×10⁵ Da) , indicating that the target compound’s derivatives may similarly resist thermal degradation.

Actividad Biológica

(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine, also known as bis(2-methoxyethyl)(3-phenylpropyl)amine, is an organic compound with significant potential in medicinal chemistry. Its structure comprises two methoxyethyl groups and a phenylpropyl moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 253.32 g/mol

- Appearance : Colorless to pale yellow liquid

The presence of methoxy groups enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.

Pharmacological Profiles

Research indicates that compounds structurally related to (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine exhibit various pharmacological activities, particularly in modulating neurotransmitter systems. For instance, studies on similar analogs have shown their ability to bind to dopamine transporters (DAT) and serotonin transporters (SERT), which are critical in the treatment of mood disorders and addiction .

Table 1: Binding Affinities of Related Compounds

| Compound Name | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) |

|---|---|---|

| GBR 12909 | 54 ± 6 | 88 ± 3 |

| GBR 12935 | 450 ± 50 | 1400 ± 50 |

| (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine | TBD | TBD |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of bis(2-aminoethyl)amine derivatives against various human cancer cell lines. Notably, (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine has shown promising antiproliferative activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| CaCo-2 | 13.95 ± 2.5 |

| A549 | 15.74 ± 1.7 |

| HTB-140 | TBD |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrated increased early and late apoptotic cell populations upon treatment with the compound .

The biological activity of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine can be attributed to several mechanisms:

- Neurotransmitter Modulation : By interacting with DAT and SERT, the compound may influence dopamine and serotonin levels in the brain, potentially alleviating symptoms associated with depression and anxiety.

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through pathways involving interleukin-6 modulation, which is crucial for inflammatory responses .

- Cytotoxic Effects : The cytotoxicity observed in various cancer cell lines suggests that the compound may disrupt cellular functions or induce stress responses leading to cell death.

Case Studies

Recent studies have highlighted the potential of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine in therapeutic applications:

- Anticancer Activity : In a study evaluating its effects on A549 lung carcinoma cells, treatment with this compound resulted in a significant reduction in cell viability and increased levels of apoptosis markers .

- Neuropharmacological Effects : Similar compounds have been investigated for their ability to modulate dopaminergic and serotonergic systems, indicating that (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine could be a candidate for further research into treatments for mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed.

Step 1 : React benzylamine derivatives with an acylating agent (e.g., bromoacetate) under basic conditions to form the intermediate.

Step 2 : Introduce bis(2-methoxyethyl)amine via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reactivity .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 nucleophile:intermediate) to minimize byproducts. Confirm purity using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can NMR spectroscopy be utilized to characterize the structural integrity of this compound?

- Key Peaks :

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 2.6–3.1 (m) | Methylene protons adjacent to amine |

| ¹H | 3.3–3.5 (s) | Methoxy groups (-OCH₃) |

| ¹³C | 58–60 | Methoxy carbons |

- Protocol : Dissolve in deuterated chloroform (CDCl₃) and acquire ¹H/¹³C NMR at 25°C. Compare splitting patterns to analogous bis(2-methoxyethyl)amine derivatives for validation .

Q. What computational tools are suitable for predicting the compound’s pKa and solubility?

- Approach : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate electronic properties. For pKa, apply the protonation equilibrium method validated for bis(2-methoxyethyl)amine derivatives (experimental pKa range: 8.5–9.2 at 298 K) . Solubility can be modeled via COSMO-RS simulations, accounting for methoxy group hydrophilicity .

Advanced Research Questions

Q. How can thermal degradation pathways of this compound be analyzed to assess stability under experimental conditions?

- Method : Perform pyrolysis-gas chromatography (Py-GC) coupled with nitrogen-phosphorus detection (NPD).

- Conditions : Heat samples at 10°C/min to 400°C under inert atmosphere. Identify degradation products (e.g., methoxyethyl fragments) via retention index matching .

- Data Interpretation : Compare degradation profiles to polyphosphazene analogs with bis(2-methoxyethyl)amino substituents, noting stability thresholds (~250°C) .

Q. What strategies resolve discrepancies in molecular formula or structural data for this compound?

- Case Study : If conflicting molecular weights arise (e.g., due to stereoisomerism), use high-resolution mass spectrometry (HRMS) with ESI+ ionization (resolution ≤ 3 ppm). Cross-validate with X-ray crystallography if crystalline samples are obtainable .

- Contingency : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to map proton-carbon correlations and confirm connectivity .

Q. How can impurities in synthesized batches be identified and quantified?

- Workflow :

LC-MS Screening : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate impurities.

Reference Standards : Compare retention times and fragmentation patterns to known byproducts (e.g., unreacted benzylamine derivatives) .

Quantification : Apply area normalization or external calibration curves (limit of detection: ≤0.1% w/w) .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Protocols :

- Antimicrobial Testing : Broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293), using IC₅₀ thresholds ≤100 μM for further study .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

- Resolution :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.